molecular formula C20H16Br2ClNO6S2 B11030092 4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide

4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide

Cat. No.: B11030092
M. Wt: 625.7 g/mol
InChI Key: PNQZCBZSONOLSZ-UHFFFAOYSA-N
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Description

4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-BENZENESULFONAMIDE is a complex organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a sulfonamide framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common approach is the sulfonylation of aniline derivatives followed by bromination and chlorination reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to convert sulfonyl groups to sulfides.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-BENZENESULFONAMIDE involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(4-METHOXYPHENYL)-1-BENZENESULFONAMIDE
  • 4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(4-CHLOROPHENYL)-1-BENZENESULFONAMIDE

Uniqueness

Compared to similar compounds, 4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-BENZENESULFONAMIDE is unique due to the presence of both bromine and chlorine atoms along with methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H16Br2ClNO6S2

Molecular Weight

625.7 g/mol

IUPAC Name

4-bromo-N-(4-bromophenyl)sulfonyl-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C20H16Br2ClNO6S2/c1-29-19-12-18(20(30-2)11-17(19)23)24(31(25,26)15-7-3-13(21)4-8-15)32(27,28)16-9-5-14(22)6-10-16/h3-12H,1-2H3

InChI Key

PNQZCBZSONOLSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N(S(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Br)OC)Cl

Origin of Product

United States

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